molecular formula C10H9BrN2O2 B1588303 Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 67625-37-0

Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1588303
Key on ui cas rn: 67625-37-0
M. Wt: 269.09 g/mol
InChI Key: MWDCKDQQAFZDOH-UHFFFAOYSA-N
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Patent
US08288424B2

Procedure details

Ethylbromopyruvate (62.0 g; 318 mmol; 40.0 ml) was added to a solution of 5-bromo-2-aminopyridine (50.0 g; 289 mmol) in ethanol (500 ml) through a dropping funnel. The reaction batch was first stirred for 30 min at room temperature and then refluxed for 8 hours while stirring (DC control: DCE-ethanol 5:1). The solvent was removed under vacuum and the residue taken up in DCM. It was washed first with saturated common salt solution and then with saturated sodium hydrogen carbonate solution. The organic phase was dried over magnesium sulfate, filtered and concentrated to dryness. The residue was recrystallized from dry diethyl ether. Yield: 41 g (53%)
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
DCE ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([CH:3](Br)[C:4](=O)[C:5]([O-:7])=[O:6])C.[Br:10][C:11]1[CH:12]=[CH:13][C:14]([NH2:17])=[N:15][CH:16]=1.Cl[CH2:19][CH2:20]Cl.C(O)C>C(O)C>[CH2:19]([O:7][C:5]([C:4]1[N:17]=[C:14]2[CH:13]=[CH:12][C:11]([Br:10])=[CH:16][N:15]2[CH:3]=1)=[O:6])[CH3:20] |f:2.3|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)C(C(C(=O)[O-])=O)Br
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)N
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
DCE ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCl.C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction batch was first stirred for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
WASH
Type
WASH
Details
It was washed first with saturated common salt solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from dry diethyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)OC(=O)C=1N=C2N(C=C(C=C2)Br)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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